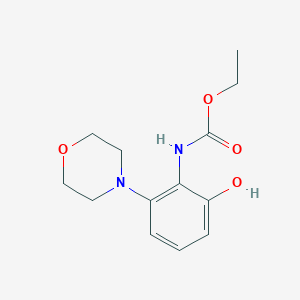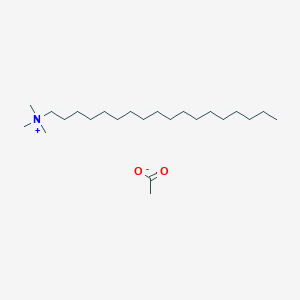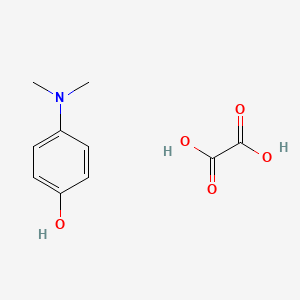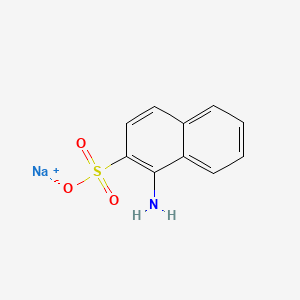
Sodium 1-aminonaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 1-aminonaphthalene-2-sulphonate can be synthesized through the sulfonation of naphthalene followed by amination. The process typically involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.
Amination: The naphthalene-2-sulfonic acid is then reacted with ammonia to form 1-aminonaphthalene-2-sulfonic acid.
Neutralization: The resulting 1-aminonaphthalene-2-sulfonic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-aminonaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Produces sulfonic acids and other oxidized derivatives.
Reduction: Yields amines and other reduced compounds.
Substitution: Forms various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1-aminonaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing dyes, pigments, and other organic compounds.
Biology: Serves as a fluorescent probe for detecting proteins, nucleic acids, and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Employed in the production of dyes, detergents, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of sodium 1-aminonaphthalene-2-sulphonate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulfonate group enhances its solubility and facilitates its interaction with target molecules. The amino group allows for further chemical modifications, making it a versatile compound in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-aminonaphthalene-1-sulphonate
- Naphthalene-2-sulfonic acid
- 1,5-Naphthalene disulfonic acid
Comparison: Sodium 1-aminonaphthalene-2-sulphonate is unique due to the specific positioning of the amino and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and interaction with other molecules. Compared to sodium 2-aminonaphthalene-1-sulphonate, it has different solubility and reactivity profiles, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
61240-37-7 |
|---|---|
Molekularformel |
C10H8NNaO3S |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
sodium;1-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
UTEKQAXKLLQOHW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


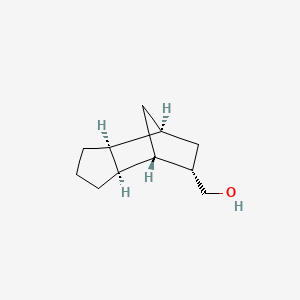
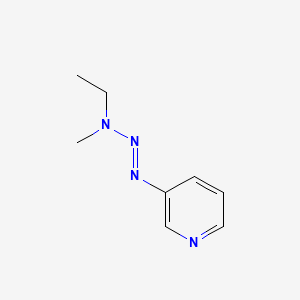
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
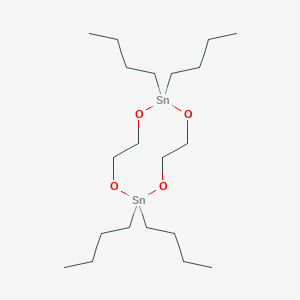
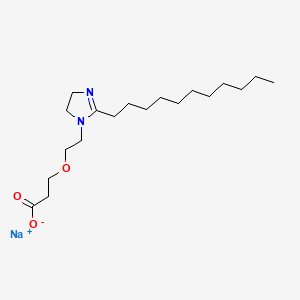

![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
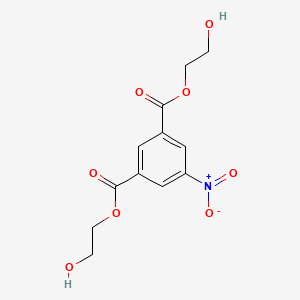
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
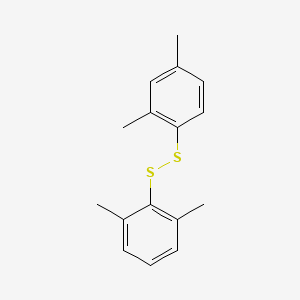
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
